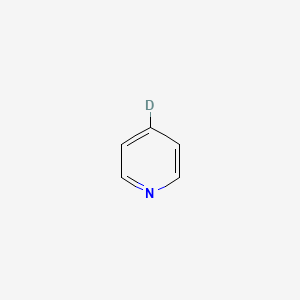

Pyridine-4-D1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine-4-D1 is a deuterated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities. This compound, specifically, is used in scientific research for its isotopic labeling, which aids in the study of reaction mechanisms and metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridine-4-D1 can be synthesized through several methods, including:

Deuterium Exchange: This involves the exchange of hydrogen atoms in pyridine with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yields and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: Pyridine-4-D1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyridine N-oxide using oxidizing agents like peracids.

Reduction: It can be reduced to form dihydropyridine derivatives using reducing agents such as boranes and silanes.

Common Reagents and Conditions:

Oxidation: Peracids are commonly used for oxidation reactions.

Reduction: Boranes and silanes are used for reduction reactions.

Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Pyridine N-oxide.

Reduction: Dihydropyridine derivatives.

Substitution: Alkylated pyridine derivatives.

Applications De Recherche Scientifique

Pyridine-4-D1 has numerous applications in scientific research:

Chemistry: Used as a labeled compound to study reaction mechanisms and kinetics.

Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

Medicine: Used in the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.

Industry: Employed in the synthesis of fine chemicals and as a solvent in various industrial processes.

Mécanisme D'action

Pyridine-4-D1 is compared with other similar compounds such as:

Pyridine: The non-deuterated form, which is more commonly used but lacks the isotopic labeling benefits.

Dihydropyridine: A reduced form of pyridine with different chemical properties and applications.

Piperidine: A fully saturated derivative of pyridine with distinct biological activities.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

Comparaison Avec Des Composés Similaires

- Pyridine

- Dihydropyridine

- Piperidine

Pyridine-4-D1’s isotopic labeling makes it a powerful tool in scientific research, offering unique advantages in studying complex chemical and biological systems.

Activité Biologique

Pyridine-4-D1, a nitrogen-containing heterocyclic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article summarizes the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a deuterium atom at the 4-position. This modification can influence the compound's interactions with biological targets, potentially enhancing its stability and bioavailability.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound triggers apoptosis through the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage, leading to cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .

- Enzyme Inhibition : Pyridine derivatives have been reported to inhibit various enzymes, including human tissue non-specific alkaline phosphatase (h-TNAP). The most potent analogs demonstrated IC50 values significantly lower than standard inhibitors like levamisole, suggesting strong binding affinity and inhibitory potential .

Efficacy in Cancer Research

This compound has been evaluated for its antiproliferative properties against multiple cancer cell lines. The following table summarizes key findings from recent studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 0.74 ± 0.034 | Induces apoptosis via ROS and CDK inhibition |

| This compound | MCF-7 | 5.34 ± 0.16 | Cell cycle arrest and DNA damage |

| Dihydropyridine 4d | Various | 0.49 ± 0.025 | Strong h-TNAP inhibition |

Case Studies

In a controlled study involving cancer cell lines, this compound was shown to significantly reduce cell viability compared to untreated controls. The study utilized high-resolution fluorescence microscopy to confirm apoptosis through specific staining techniques (e.g., propidium iodide and DAPI) .

Additionally, molecular docking studies revealed favorable interactions between this compound and critical amino acid residues in target enzymes, supporting its potential as a lead compound in drug development .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial for further development. Previous evaluations of similar pyridine compounds indicated low toxicity profiles at therapeutic concentrations; however, detailed toxicological studies specific to this compound are still needed to establish safe usage parameters .

Propriétés

IUPAC Name |

4-deuteriopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-MICDWDOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What structural information about Pyridine-4-D1 can be derived from the provided research papers?

A1: this compound is a deuterated form of pyridine where a single hydrogen atom is replaced with deuterium. The research primarily focuses on its spectroscopic properties. For instance, analysis of the 0-0 band in the near ultraviolet π*–n transition yielded the following rotational constants: A′ = 0.19843 ± 0.00008 cm−1, B′ = 0.17957 ± 0.00008 cm−1, C′ = 0.09426 ± 0.00020 cm−1 []. These constants are slightly smaller than the ground state constants, suggesting a minor increase in molecular dimensions upon excitation. Additionally, researchers have utilized a modified Urey-Bradley force field to analyze the normal coordinates of planar vibrations in this compound and its isomers, providing insights into its vibrational modes [].

Q2: How does the molecular structure of this compound influence its behavior in liquid solutions?

A2: The deuterium substitution in this compound plays a significant role in understanding its rotational and translational motions within liquid solutions. Researchers have studied the pressure dependence of deuteron spin-lattice relaxation times in this compound and other monosubstituted benzenes []. This research revealed a correlation between the anisotropy parameter (κ), which describes the coupling between rotational and translational motions, and the van der Waals volume of the substituent. Therefore, the size and shape of the deuterium atom in this compound directly influence its interactions with surrounding molecules and its overall mobility in solution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.